3-(2-Chlorobenzyl)pyrrolidin-3-ol
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Related Heterocyclic Systems
The pyrrolidine ring is a cornerstone of modern medicinal chemistry. nih.govresearchgate.net Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a critical feature for selective interaction with biological targets like enzymes and receptors. nih.gov This structural characteristic distinguishes pyrrolidines from their aromatic counterpart, pyrrole, and provides a three-dimensional diversity that is highly sought after in drug design. nih.gov
The pyrrolidine scaffold is found in a wide range of biologically active molecules. frontiersin.org For instance, it is a key component of the amino acids proline and hydroxyproline (B1673980) and is present in natural alkaloids such as nicotine. frontiersin.org Furthermore, the pyrrolidine ring is integrated into the structure of numerous pharmaceuticals, demonstrating a broad spectrum of activities including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. frontiersin.orgnih.gov The synthesis of pyrrolidine derivatives is a mature field, with numerous methods available for the construction of the ring or the functionalization of pre-existing pyrrolidine structures, such as the readily available 4-hydroxy-L-proline. nih.govresearchgate.net The development of novel pyrrolidine derivatives continues to be an active area of research, with the goal of discovering new compounds with improved efficacy and novel mechanisms of action. jocpr.com
Overview of Precedent Research on Structurally Analogous Compounds
While direct research on 3-(2-chlorobenzyl)pyrrolidin-3-ol is scarce, considerable work has been done on structurally similar compounds, particularly other substituted benzylpyrrolidinols. This body of research provides a valuable framework for predicting the potential chemical and biological properties of the target compound.
A notable area of investigation involves 1-benzylpyrrolidin-3-ol and its analogs. Studies have focused on the diversity-oriented synthesis of these compounds and their evaluation as potential anticancer agents. For example, a library of 1-benzylpyrrolidin-3-ol analogues was synthesized and screened for cytotoxicity against various human cancer cell lines, with some compounds showing the ability to induce apoptosis.
Research on other halogenated analogs, such as those with a chlorophenyl group at different positions, also offers insight. For instance, compounds with a 4-chlorophenyl substituent on the pyrrolidine ring have been investigated for their antibacterial activity by targeting enzymes like DNA gyrase and topoisomerase IV. frontiersin.org The position of the halogen on the benzyl (B1604629) group, as well as the substitution pattern on the pyrrolidine ring itself, can significantly influence biological activity.
The table below summarizes key data on several structural analogs of this compound, highlighting the variations in their structure and the focus of their respective research.
| Compound Name | CAS Number | Molecular Formula | Key Research Focus |
| 1-(Benzyl)pyrrolidin-3-ol | 101385-93-7 | C₁₁H₁₅NO | Synthesis, Precursor for more complex molecules |
| 3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol hydrochloride | 3051531-01-4 | C₁₁H₁₅Cl₂NO | Chemical Intermediate |
| 3-(2-Bromobenzyl)pyrrolidin-3-ol | 1341459-53-7 | C₁₁H₁₄BrNO | Synthetic Building Block |
| 3-(2,4-Dichlorobenzyl)pyrrolidin-3-ol | 1493343-21-7 | C₁₁H₁₃Cl₂NO | Chemical Intermediate |
| (R)-Pyrrolidin-3-ol | 2799-21-5 | C₄H₉NO | Chiral Building Block in Synthesis |
This table is generated based on available data from chemical suppliers and databases and is intended for informational purposes.
Identification of Fundamental Knowledge Gaps Pertaining to this compound
The most significant knowledge gap concerning this compound is the lack of specific published research on its synthesis, characterization, and biological activity. While its constituent parts—the pyrrolidin-3-ol core and the 2-chlorobenzyl substituent—are well-represented in the chemical literature within other molecular contexts, their specific combination remains largely unexamined.
Currently, information on this compound is primarily limited to entries in chemical supplier catalogs, which provide basic data such as molecular formula and CAS number, but no detailed experimental or application-focused information. sigmaaldrich.com There is a clear absence of studies detailing:
Efficient and stereoselective synthetic routes: While general methods for creating substituted pyrrolidines exist, optimized protocols specifically for this compound have not been reported. chemicalbook.com
Comprehensive spectroscopic and structural analysis: Detailed NMR, IR, and mass spectrometry data, as well as single-crystal X-ray diffraction studies, are not available in the public domain.
Physicochemical properties: Experimental data on properties such as pKa, logP, and solubility are yet to be determined.
Biological activity profile: The compound has not been systematically screened for any potential therapeutic activities, unlike its many analogs. frontiersin.org
This lack of fundamental data means that the potential of this compound as a scaffold for new chemical entities or as a tool for chemical biology is entirely unrealized.
Academic Research Objectives and Scope for Investigating this compound
Addressing the identified knowledge gaps requires a structured research program. The primary objectives for a comprehensive academic investigation of this compound should be as follows:
Development of Synthetic Methodologies: The initial and most critical objective is to establish efficient and scalable synthetic routes to produce this compound. Research should explore various strategies, potentially starting from commercially available precursors like pyrrolidin-3-ol sigmaaldrich.combldpharm.com or by constructing the heterocyclic ring. A key focus should be on controlling the stereochemistry at the C3 position, as chirality can be crucial for biological activity. nih.gov
Full Physicochemical Characterization: Once synthesized, the compound must be thoroughly characterized. This includes:
Unambiguous structural confirmation using high-resolution mass spectrometry and 1D/2D NMR spectroscopy.
Determination of its three-dimensional structure, if suitable crystals can be obtained, through X-ray crystallography.
Measurement of key physicochemical parameters to understand its drug-like properties.
Exploratory Biological Screening: A broad, initial screening of the compound's biological activity is necessary to identify potential areas for further development. Drawing inspiration from its analogs, this screening could encompass assays for:
Anticancer activity against a panel of human cancer cell lines. frontiersin.org
Antimicrobial effects against various bacterial and fungal strains. frontiersin.org
Activity against central nervous system targets, given the prevalence of the pyrrolidine scaffold in CNS-active drugs. nih.gov
In Silico and Structure-Activity Relationship (SAR) Studies: Computational studies, such as molecular docking, can be performed to predict potential biological targets and binding modes. researchgate.netnih.gov Should initial screening yield positive results, the synthesis and evaluation of a small library of closely related analogs would be the next step. This would help to establish preliminary structure-activity relationships, guiding the design of more potent and selective future compounds.
By systematically pursuing these objectives, the scientific community can fill the existing void in our understanding of this compound and determine its value for future applications in chemical research and drug discovery.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
VTHCWWJTGCFPFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 2 Chlorobenzyl Pyrrolidin 3 Ol and Its Analogues
Retrosynthetic Analysis and Strategic Disconnections for 3-(2-Chlorobenzyl)pyrrolidin-3-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For this compound, several strategic disconnections can be envisioned to guide the synthetic approach.
Strategy A: C-C Bond Formation at C3 A primary disconnection involves the carbon-carbon bond between the pyrrolidine (B122466) ring and the 2-chlorobenzyl group. This leads back to a pyrrolidin-3-one precursor and a suitable 2-chlorobenzyl organometallic reagent, such as a Grignard or organolithium species. This approach is convergent, building the key bond in a late stage of the synthesis.
Strategy B: Pyrrolidine Ring Formation An alternative strategy focuses on constructing the pyrrolidine ring itself. A common and powerful method for forming five-membered heterocycles is the 1,3-dipolar cycloaddition. nih.govmappingignorance.org In this case, the pyrrolidine ring can be disconnected to an azomethine ylide and an alkene dipolarophile. This approach is highly valued for its ability to rapidly build molecular complexity and control stereochemistry. mappingignorance.org A further disconnection strategy involves intramolecular cyclization, such as the reductive amination of a keto-amine precursor, which can be derived from simpler acyclic starting materials. organic-chemistry.org
Figure 1: Key retrosynthetic disconnections for this compound, illustrating a C-C bond formation strategy (A) and a ring-forming cycloaddition strategy (B).Development of Novel Stereoselective Pathways to this compound
The presence of a stereogenic center at the C3 position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure products, which is often crucial for biological activity. mappingignorance.org
Achieving enantioselectivity in the synthesis of substituted pyrrolidines can be accomplished through several catalytic asymmetric strategies. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly direct approach for the enantioselective synthesis of these structures. mappingignorance.org This can be achieved by using a chiral metal catalyst, where a metal ion (e.g., Ag(I), Cu(I), Rh(I)) is complexed with a chiral ligand. mappingignorance.orgorganic-chemistry.orgnih.gov The chiral environment created by the ligand directs the cycloaddition to favor the formation of one enantiomer over the other.
Another strategy involves the use of a chiral auxiliary, such as Oppolzer's camphorsultam, which can be temporarily attached to one of the reactants. nih.gov The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed, yielding the enantiomerically enriched product. nih.gov
While this compound itself has only one stereocenter, synthetic intermediates or analogues may contain multiple stereocenters, requiring diastereoselective control. Diastereoselectivity can be achieved when a molecule containing a pre-existing stereocenter undergoes a reaction that creates a new one. The existing center can influence the stereochemical outcome of the new center's formation.
In the context of pyrrolidine synthesis, one-pot cascade reactions, such as a nitro-Mannich/hydroamination sequence, have been shown to produce substituted pyrrolidines with high diastereoselectivity. rsc.orgrsc.org Similarly, copper-promoted intramolecular aminooxygenation of alkenes can afford disubstituted pyrrolidines with excellent diastereoselectivity, which is controlled by the substrate's conformation during the cyclization step. nih.gov For cycloaddition reactions, the relative orientation of the reactants (endo vs. exo) determines the diastereomeric outcome, which can often be controlled by the choice of catalyst and reaction conditions. mappingignorance.org
Optimization of Catalyst Systems and Ligand Design for this compound Synthesis
The choice of catalyst and ligand is paramount for achieving high yield and stereoselectivity. For syntheses involving 1,3-dipolar cycloadditions to form the pyrrolidine ring, complexes of silver (Ag) and copper (Cu) are commonly employed. mappingignorance.orgorganic-chemistry.org The design of chiral ligands that bind to these metals is an active area of research. Ligands such as those derived from ferrocene (B1249389) (e.g., ClickFerrophos) or BINOL have proven effective in inducing high levels of enantioselectivity. organic-chemistry.orgnih.gov The structural features of the ligand—its steric bulk, electronic properties, and the geometry it imposes on the metal center—are critical for effective stereochemical control.
Iridium (Ir) and Rhodium (Rh) catalysts are also instrumental, particularly in "borrowing hydrogen" methodologies, where alcohols are temporarily oxidized to carbonyls to participate in C-N bond formation before being reduced in situ. organic-chemistry.orgresearchgate.net Chiral iridacycle complexes, for example, can facilitate the annulation of diols and primary amines to give enantioenriched pyrrolidines. organic-chemistry.org
Exploration of Flow Chemistry and Continuous Processing for this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the production of active pharmaceutical ingredients (APIs). google.comdurham.ac.uk These benefits include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for straightforward automation and scaling. durham.ac.uk
The synthesis of pyrrolidine derivatives has been successfully adapted to flow systems. For example, 1,3-dipolar cycloadditions to prepare 3-nitropyrrolidines have been demonstrated in a flow reactor, allowing for in-line workup and purification. durham.ac.uk Furthermore, subsequent transformations, such as the chemoselective hydrogenation of a nitro group, can be performed in a continuous manner using dedicated flow hydrogenators like the H-Cube®. durham.ac.uk A potential continuous process for producing this compound could involve pumping a solution of a pyrrolidin-3-one precursor and a 2-chlorobenzyl organometallic reagent through a heated or cooled microreactor, followed by in-line quenching and purification modules. uc.pt This approach could lead to higher throughput and more consistent product quality compared to batch synthesis. google.com
Green Chemistry Principles and Sustainable Practices in this compound Synthesis
Integrating green chemistry principles into synthetic planning is essential for developing environmentally sustainable chemical processes. acsgcipr.org For the synthesis of this compound, several green strategies can be implemented.
One key principle is the use of multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form the product, thereby increasing atom economy and reducing waste from intermediate purification steps. tandfonline.com The synthesis of pyrrolidinones using ultrasound irradiation in green solvents like ethanol (B145695) is an example of this approach. rsc.org Catalyst-free, one-pot domino reactions in benign solvent systems like ethanol-water have also been developed for synthesizing complex pyrrolidine-fused structures. rsc.org
The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption. nih.gov Furthermore, selecting catalysts based on earth-abundant and less toxic metals is a crucial aspect of green catalyst design. The development of reactions that can be performed under solvent-free conditions or in environmentally friendly solvents represents a significant advance in sustainable chemical synthesis. mdpi.com
Computational and Theoretical Chemistry of 3 2 Chlorobenzyl Pyrrolidin 3 Ol
Quantum Mechanical Studies of 3-(2-Chlorobenzyl)pyrrolidin-3-ol Electronic Structuremdpi.comresearchgate.net
Quantum mechanical calculations are fundamental to understanding the electronic makeup of this compound. mdpi.com These methods, such as Density Functional Theory (DFT), provide a detailed description of electron distribution, which in turn dictates the molecule's reactivity and physical properties. researchgate.net
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. youtube.com
For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyrrolidine (B122466) nitrogen and the aromatic ring. The LUMO, conversely, would likely be distributed over the benzyl (B1604629) and chloro substituents, which are electron-withdrawing.
Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Theoretical)
| Descriptor | Predicted Value (Arbitrary Units) | Implication |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Softness (S) | 0.38 | Propensity for chemical reactions |
| Electrophilicity Index (ω) | 2.80 | Propensity to act as an electrophile |
Note: These values are hypothetical and for illustrative purposes, as specific experimental or computational data for this exact molecule is not available.
The pyrrolidine ring of this compound is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. nih.gov The substituents on the ring significantly influence the preferred conformation. In this molecule, the bulky 2-chlorobenzyl group and the hydroxyl group at the C3 position will sterically interact, leading to distinct energy minima for different stereoisomers (R and S at C3) and rotamers around the C3-benzyl bond. mdpi.commdpi.com
Molecular Dynamics Simulations of this compound in Solution Phasemdpi.com
Molecular dynamics (MD) simulations can predict the behavior of this compound in a solvent, providing insights into its solvation, dynamics, and interactions with other molecules. mdpi.com An MD simulation would model the movement of the solute and solvent molecules over time, governed by a force field that describes the inter- and intramolecular forces. researchgate.net
Such simulations could reveal how the molecule's conformation changes in an aqueous environment compared to the gas phase. The polar pyrrolidinol moiety would be expected to form hydrogen bonds with water, while the more hydrophobic chlorobenzyl group would likely be shielded from the solvent. These interactions would influence the molecule's solubility and how it might bind to a biological target. researchgate.netmonash.edu
In Silico Prediction of Spectroscopic Signatures for this compound (e.g., NMR, IR, UV-Vis, Mass Spectrometry)researchgate.netmdpi.com
Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment.
IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. This can help identify characteristic functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, and various C-H and C-Cl vibrations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Mass Spectrometry: While direct prediction of mass spectra is complex, computational chemistry can help rationalize fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.
Table 2: Predicted Spectroscopic Data for this compound (Theoretical)
| Technique | Predicted Signature | Corresponding Functional Group/Transition |
| ¹H NMR | δ 7.2-7.5 ppm | Aromatic protons |
| ¹³C NMR | δ 130-140 ppm | Aromatic carbons |
| IR | ~3400 cm⁻¹ | O-H stretch |
| IR | ~3300 cm⁻¹ | N-H stretch |
| UV-Vis | λ_max ~260 nm | π → π* transition in the aromatic ring |
Note: These are generalized predictions. Actual values would depend on the specific isomer and conformation.
Theoretical Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivativesmdpi.comjuniperpublishers.com
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.orgedgccjournal.org For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and measuring their biological activity for a specific target. scispace.comresearchgate.net
Computational descriptors for each molecule would then be calculated, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. A mathematical model would then be developed to correlate these descriptors with the observed activity. frontiersin.org This model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Molecular Recognition and Fundamental Interaction Studies Involving 3 2 Chlorobenzyl Pyrrolidin 3 Ol
Ligand-Target Binding Studies and Interaction Site Analysis for 3-(2-Chlorobenzyl)pyrrolidin-3-ol
The initial step in characterizing the biological activity of a compound like this compound involves identifying its molecular targets. This is typically achieved through ligand-target binding studies, which can range from broad screening against panels of receptors and enzymes to more focused investigations based on structural similarity to known active compounds.
General Methodologies for Ligand Binding Analysis:
Radioligand Binding Assays: This classical technique is a powerful tool for determining the affinity of a ligand for a specific receptor. nih.gov It involves incubating a radiolabeled ligand with a preparation of the target receptor (e.g., cell membranes) and measuring the displacement of the radioligand by the unlabeled test compound (in this case, this compound). The data from such an assay would yield the inhibitory constant (Ki), a measure of the compound's binding affinity. For instance, studies on pyrrolidine (B122466) derivatives have utilized this method to determine their affinity for targets like the neurokinin-3 (NK3) receptor. nih.gov
Enzyme Inhibition Assays: If the target is an enzyme, its activity is measured in the presence of varying concentrations of the inhibitor. For example, derivatives of (3S,4S)-4-aminopyrrolidine-3-ol have been evaluated for their inhibitory activity against β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Such studies determine the half-maximal inhibitory concentration (IC50), which indicates the potency of the compound.
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of structurally related analogs, researchers can deduce the importance of different chemical features for target binding. For example, in a series of pyrrolidine pentamine derivatives, modifications at various positions of the pyrrolidine scaffold led to significant changes in their inhibitory activity against aminoglycoside 6'-N-acetyltransferase type Ib, highlighting key interaction points. nih.gov For this compound, SAR studies might involve modifying the chloro-substituent on the benzyl (B1604629) ring, altering the stereochemistry of the pyrrolidinol core, or changing the substitution pattern on the pyrrolidine nitrogen.
Hypothetical Target Binding Profile for this compound:
Given the structural features of this compound, it could potentially interact with a variety of biological targets. The pyrrolidine ring is a common feature in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and kinases. nih.gov The benzyl group suggests potential interactions with hydrophobic pockets in target proteins, while the hydroxyl and amino groups can form key hydrogen bonds. The 2-chloro substitution on the benzyl ring can influence both the electronic properties and the conformational preferences of the molecule, potentially enhancing binding affinity or selectivity.
| Analytical Technique | Parameter Measured | Hypothetical Target for this compound | Example from Analogous Compounds |
| Radioligand Binding Assay | Ki (Inhibitory Constant) | G-protein coupled receptors (e.g., Neurokinin receptors) | Pyrrolidine derivatives as NK3 receptor antagonists. nih.gov |
| Enzyme Inhibition Assay | IC50 (Half-maximal inhibitory concentration) | Enzymes (e.g., BACE1, Kinases) | (3S,4S)-4-aminopyrrolidine-3-ol derivatives as BACE1 inhibitors. nih.gov |
| Structure-Activity Relationship (SAR) | Change in activity with structural modification | Various targets | Alterations in pyrrolidine pentamines affecting aminoglycoside acetyltransferase inhibition. nih.gov |
Elucidation of Molecular Mechanism of Action at the Binding Interface for this compound (e.g., Enzyme Kinetics, Receptor Binding)
Once a binding target is identified, the next step is to elucidate the molecular mechanism by which the compound exerts its effect. This involves more detailed studies to understand the nature of the interaction at the binding site.
Enzyme Kinetics:
For enzymatic targets, kinetic studies can reveal the mode of inhibition. By measuring the enzyme's reaction rate at different substrate and inhibitor concentrations, one can determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed. This information provides insights into whether the inhibitor binds to the enzyme's active site or to an allosteric site. For example, a study on novel pyrrolidine-2,3-dione (B1313883) inhibitors of P. aeruginosa PBP3 used fluorescence polarization experiments to show that these compounds are competitive inhibitors, displacing a known substrate from the catalytic site.
Receptor Functional Assays:
For receptor targets, functional assays are used to determine whether the ligand acts as an agonist, antagonist, or inverse agonist. For instance, the discovery of pyrrolidine derivatives as neurokinin-3 (NK3) receptor antagonists was confirmed through in vivo functional assays that measured the compound's ability to block the effects of a known NK3 agonist. nih.gov
Hypothesized Mechanism of Action:
The mechanism of action for this compound would be entirely dependent on its specific molecular target. If it were to bind to an enzyme's active site, the 2-chlorobenzyl group might occupy a hydrophobic pocket, while the pyrrolidin-3-ol core could form hydrogen bonds with key catalytic residues, leading to competitive inhibition. If it were to act on a GPCR, it might stabilize an inactive conformation of the receptor, thereby acting as an antagonist.
| Study Type | Information Gained | Potential Mechanism for this compound |
| Enzyme Kinetics | Mode of inhibition (e.g., competitive, non-competitive) | Competitive inhibition by binding to the active site. |
| Receptor Functional Assays | Functional effect (e.g., agonist, antagonist) | Antagonism by blocking the active conformation of a receptor. |
Biophysical Characterization of this compound Binding Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
Biophysical techniques provide a quantitative description of the forces that govern molecular interactions by determining the thermodynamic parameters of binding. These parameters include the change in Gibbs free energy (ΔG), which is related to the binding affinity (KD), the enthalpy change (ΔH), and the entropy change (ΔS). nih.gov
Key Biophysical Techniques:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov A single ITC experiment can determine the binding affinity (KD), stoichiometry of binding (n), and the enthalpy change (ΔH). From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated. The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding energy) can provide insights into the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions). researchgate.net
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. nih.gov SPR can determine both the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon). This kinetic information is valuable for understanding the residence time of a compound on its target, which can be a critical factor for its pharmacological effect.
Expected Thermodynamic Profile:
The binding of a small molecule like this compound to a protein target is driven by a combination of enthalpic and entropic factors. nih.gov The formation of favorable interactions such as hydrogen bonds and van der Waals interactions contributes to a negative (favorable) enthalpy change. The displacement of ordered water molecules from the binding site upon ligand binding leads to an increase in entropy, which is also a favorable contribution to binding. The hydrophobic 2-chlorobenzyl group would be expected to contribute favorably to the entropy of binding through the hydrophobic effect.
| Thermodynamic Parameter | Description | Potential Contribution from this compound |
| ΔG (Gibbs Free Energy) | Overall binding energy; determines binding affinity. | A negative value indicates spontaneous binding. |
| ΔH (Enthalpy) | Heat change upon binding; reflects bond formation/breakage. | Negative contribution from hydrogen bonds (pyrrolidinol) and van der Waals forces (benzyl ring). |
| ΔS (Entropy) | Change in disorder upon binding; often driven by the hydrophobic effect. | Positive contribution from the desolvation of the hydrophobic 2-chlorobenzyl group. |
| KD (Dissociation Constant) | Concentration at which half of the target is bound; measure of affinity. | A lower KD indicates higher affinity. |
| kon (Association Rate) | Rate at which the compound binds to the target. | Influenced by diffusion and initial electrostatic interactions. |
| koff (Dissociation Rate) | Rate at which the compound unbinds from the target. | A slower koff (longer residence time) can be beneficial for drug efficacy. |
Structural Biology Approaches to Characterize this compound-Target Complexes (e.g., X-ray Co-crystallography, Solution NMR)
Structural biology techniques provide a high-resolution, three-dimensional view of how a ligand binds to its target. This information is invaluable for understanding the basis of affinity and selectivity and for guiding further drug design efforts.
Prominent Structural Biology Methods:
X-ray Co-crystallography: This technique involves crystallizing the target protein in complex with the ligand and then using X-ray diffraction to determine the atomic structure of the complex. This provides a detailed picture of the binding pose of the ligand and the specific interactions it makes with the protein, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, the crystal structure of a kinase in complex with a pyrrolidine derivative revealed the binding mode and guided the design of more potent inhibitors. nih.gov
Solution Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study protein-ligand interactions in solution, which is closer to the physiological state. nih.gov Techniques like chemical shift perturbation mapping can identify the residues in the protein that are affected by ligand binding, thereby mapping the binding site. More advanced NMR techniques, such as transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY), can determine the conformation of the bound ligand.
Anticipated Structural Insights:
A co-crystal structure of this compound bound to a hypothetical target would likely reveal the 2-chlorobenzyl group nestled in a hydrophobic pocket of the protein. The chlorine atom could potentially form specific halogen bonds with electron-rich atoms in the protein backbone or side chains. The hydroxyl group and the nitrogen of the pyrrolidine ring would be expected to act as hydrogen bond donors and/or acceptors, anchoring the molecule in the binding site. The stereochemistry of the pyrrolidin-3-ol core would be critical in positioning these interacting groups for optimal binding.
Structural Derivatization and Functional Diversification of 3 2 Chlorobenzyl Pyrrolidin 3 Ol Scaffolds
Rational Design Principles for 3-(2-Chlorobenzyl)pyrrolidin-3-ol Analogues
The rational design of analogues based on the this compound scaffold is guided by established principles of medicinal chemistry, focusing on the modulation of key structural features to enhance interactions with biological targets, such as G-protein coupled receptors (GPCRs) or ion channels in the central nervous system (CNS). mdpi.com The design process typically involves a systematic modification of the pyrrolidine (B122466) ring, the benzyl (B1604629) substituent, and the tertiary hydroxyl group to probe the structure-activity relationships (SAR). nih.govnih.govnih.gov
Key design considerations include:
The 2-Chlorobenzyl Group: This moiety plays a crucial role in defining the steric and electronic interactions with the target protein. The position and nature of the substituent on the phenyl ring are critical. The ortho-chloro substituent creates a specific conformational bias and electronic environment. Rational design strategies explore the impact of altering the substituent's position (meta, para) or nature (e.g., fluoro, bromo, trifluoromethyl) to fine-tune these interactions. nih.gov
The Tertiary Hydroxyl Group (C3-position): The hydroxyl group can act as both a hydrogen bond donor and acceptor. Its presence and orientation are often vital for anchoring the ligand in the binding pocket of a target. Design strategies may involve its replacement with a bioisosteric group, such as a methoxy (B1213986) or fluoro group, to investigate the importance of this hydrogen bonding capability and to modulate metabolic stability.
Stereochemistry: The pyrrolidine ring contains a stereocenter at the C3 position. The synthesis of single enantiomers is crucial, as different stereoisomers often exhibit significantly different pharmacological activities and safety profiles. researchgate.netbeilstein-journals.org
The following interactive data table outlines rational design principles for creating analogues of this compound.
| Modification Site | Proposed Modification | Rationale for Design | Potential Impact |
|---|---|---|---|
| Pyrrolidine Nitrogen (N1) | Alkylation (e.g., -CH₃, -CH₂CH₃, -propyl) | Increase lipophilicity, modulate pKa. | Improved CNS penetration, altered receptor affinity/selectivity. nih.gov |
| Pyrrolidine Nitrogen (N1) | Arylation (e.g., -Phenyl, -Pyridyl) | Introduce aromatic interactions (π-π stacking). | Enhanced target binding affinity. |
| Benzyl Ring | Varying halogen position (e.g., 3-Cl, 4-Cl) | Probe steric and electronic requirements of the binding pocket. | Changes in potency and selectivity. nih.gov |
| Benzyl Ring | Replacing Chlorine (e.g., -F, -CF₃, -CH₃) | Modulate electronic effects and metabolic stability. | Altered pharmacokinetics and target interaction. mdpi.com |
| Hydroxyl Group (C3) | Etherification (e.g., -OCH₃) | Remove hydrogen bond donor capability, increase lipophilicity. | Improved metabolic stability, altered binding mode. |
| Hydroxyl Group (C3) | Fluorination (e.g., -F) | Introduce a weak hydrogen bond acceptor, block metabolic oxidation. | Enhanced metabolic stability and membrane permeability. nih.gov |
Synthetic Strategies for Regioselective and Stereoselective Functionalization of this compound
The synthesis and functionalization of the this compound scaffold require precise control over regioselectivity and stereoselectivity to generate specific, well-defined analogues for SAR studies. researchgate.net
Synthesis of the Core Scaffold: The core structure is typically synthesized through the addition of a 2-chlorobenzyl organometallic reagent (e.g., Grignard or organolithium) to an N-protected-3-pyrrolidinone. Subsequent deprotection of the nitrogen yields the desired scaffold.
Regioselective Functionalization:
N-Functionalization: The pyrrolidine nitrogen is the most common site for derivatization. Standard reactions such as N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation via Buchwald-Hartwig amination can be employed on the deprotected scaffold.
C-H Functionalization: More advanced strategies involve the direct C-H functionalization of the pyrrolidine ring. Palladium-catalyzed methods have been developed for the regioselective arylation or alkylation of pyrrolidines, often directed by the nitrogen atom or a protecting group. organic-chemistry.orgrsc.org For instance, C-H activation at the C2 or C5 positions can introduce further diversity.
Aromatic Ring Functionalization: The 2-chlorobenzyl ring can be further functionalized through electrophilic aromatic substitution, although the directing effects of the chloro and alkyl substituents must be considered. Alternatively, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be used if an additional handle (e.g., a bromo or iodo group) is incorporated into the benzyl ring during the initial synthesis.
Stereoselective Functionalization:
Chiral Pool Synthesis: Enantiomerically pure starting materials, such as derivatives of L- or D-proline, can be used to construct the pyrrolidine ring, thereby setting the stereochemistry at other positions.
Asymmetric Catalysis: A key step, such as the reduction of a precursor ketone or the addition of the benzyl group, can be rendered stereoselective through the use of chiral catalysts (e.g., chiral ruthenium or rhodium complexes). researchgate.netbeilstein-journals.org Biocatalytic methods using enzymes like transaminases or ketoreductases also offer a powerful route to enantiopure 3-amino or 3-hydroxypyrrolidines. nih.gov
Resolution: A racemic mixture of the final compound or a key intermediate can be separated into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
The following table summarizes various synthetic strategies for the functionalization of the this compound scaffold.
| Functionalization Site | Reaction Type | Reagents and Conditions | Key Outcome |
|---|---|---|---|
| Pyrrolidine Nitrogen (N1) | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylation for diversity. |
| Pyrrolidine Nitrogen (N1) | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, ligand | N-arylation. |
| Pyrrolidine C-H Bonds | Palladium-Catalyzed C-H Activation | Pd(OAc)₂, ligand, oxidant | Regioselective introduction of aryl or alkyl groups. organic-chemistry.org |
| Hydroxyl Group (C3) | Williamson Ether Synthesis | Alkyl halide, base (e.g., NaH) | Formation of ethers. |
| Core Synthesis | Asymmetric Hydrogenation | Prochiral precursor, chiral Ru/Rh catalyst, H₂ | Stereoselective formation of the hydroxyl group. researchgate.net |
| Core Synthesis | Enzymatic Reduction | 3-Pyrrolidinone precursor, ketoreductase | Enantiomerically pure 3-hydroxypyrrolidine. nih.gov |
Exploration of Bioisosteric Replacements within the this compound Core Structure
Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. nih.govnih.gov For the this compound scaffold, bioisosteric modifications can be applied to both the chlorobenzyl moiety and the pyrrolidinol core.
Bioisosteres for the 2-Chlorobenzyl Group:
Halogen Replacement: The chlorine atom can be replaced with other halogens (F, Br) or a trifluoromethyl group (-CF₃). Fluorine can enhance metabolic stability and binding affinity through favorable electrostatic interactions. nih.gov A -CF₃ group can significantly alter lipophilicity and electronic character. nih.gov
Aromatic Ring Bioisosteres: The phenyl ring can be replaced by other aromatic systems to modulate properties like solubility, metabolism, and the potential for π-stacking interactions. Common bioisosteres include:
Pyridyl: Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the pKa and solubility.
Thienyl or Furanyl: These five-membered heterocycles can mimic the steric profile of the phenyl ring while possessing different electronic properties.
Pyrazolyl or Imidazolyl: These heterocycles offer different hydrogen bonding patterns and dipole moments. nih.govrsc.org
Bioisosteres for the Pyrrolidin-3-ol Core (Scaffold Hopping):
Ring Size Variation: The five-membered pyrrolidine ring can be replaced with a four-membered azetidine (B1206935) or a six-membered piperidine (B6355638) ring. This alters the bond angles and the spatial projection of the substituents, which can lead to improved binding or selectivity.
Positional Isomerism: Moving the hydroxyl and benzyl groups to the 2-position of the pyrrolidine ring would generate a different scaffold with a distinct vectoral arrangement of functional groups.
Replacement of the Tertiary Alcohol: The hydroxyl group can be replaced with other polar groups like an amine (-NH₂), amide (-CONH₂), or a small polar heterocycle, to probe different interactions within the receptor binding site.
The following table presents potential bioisosteric replacements for different parts of the this compound molecule.
| Original Group | Bioisosteric Replacement | Rationale/Potential Advantage |
|---|---|---|
| -Cl (on benzyl ring) | -F, -CF₃ | Modulate electronics, improve metabolic stability. nih.govnih.gov |
| Phenyl ring | Pyridyl ring | Improve solubility, introduce H-bond acceptor. nih.gov |
| Phenyl ring | Thienyl ring | Alter electronic properties and potential for metabolism. |
| Tertiary -OH | -F | Increase metabolic stability, act as a weak H-bond acceptor. nih.gov |
| Tertiary -OH | -NH₂ | Introduce a basic center and H-bond donor. |
| Pyrrolidine ring | Piperidine ring | Alter conformational flexibility and substituent vectors. |
| Pyrrolidine ring | Azetidine ring | Introduce ring strain and a more rigid conformation. |
Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries
Combinatorial chemistry and high-throughput synthesis are powerful tools for rapidly generating large libraries of related compounds, enabling an efficient exploration of the SAR around a given scaffold. mdpi.comacs.orgacs.org Applying these techniques to the this compound core can accelerate the discovery of potent and selective drug candidates.
Library Design: A combinatorial library based on this scaffold would typically involve derivatization at one or more points of diversity. A common design would be a three-component library with diversity elements at:
R¹ (on the pyrrolidine nitrogen): This position can be diversified by reacting the core scaffold with a library of alkylating agents (e.g., alkyl halides, aldehydes/ketones for reductive amination) or acylating agents.
R² (on the benzyl ring): This can be achieved by starting with a library of substituted benzyl bromides to create the core scaffolds in parallel, or by using a core with a handle (e.g., a boronic ester) suitable for parallel cross-coupling reactions.
R³ (at the C3-hydroxyl position): The hydroxyl group can be functionalized in parallel using a library of acyl chlorides or alkyl halides to generate esters and ethers, respectively.
Synthetic Approaches:
Parallel Synthesis: In this approach, individual compounds are synthesized in separate wells of a microtiter plate, allowing for the straightforward purification and characterization of each library member. This is well-suited for creating smaller, focused libraries. researchgate.net
Split-and-Pool Synthesis: For generating much larger libraries, the split-and-pool method on a solid support is often employed. mdpi.com The solid support is divided into portions, each is reacted with a different building block, and then all portions are pooled and mixed before being split again for the next reaction step. This method requires the use of encoding technologies to later identify the structure of active compounds found in screening.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of speed, safety, and scalability for library production. organic-chemistry.orgmdpi.com Reactions can be performed rapidly at elevated temperatures and pressures, and the process can be automated for high-throughput production.
The following interactive data table illustrates the design of a hypothetical combinatorial library based on the this compound scaffold.
| Point of Diversity | Building Block Class | Example Building Blocks | Synthetic Method |
|---|---|---|---|
| R¹ (N-substituent) | Alkyl Halides | Methyl iodide, Ethyl bromide, Propyl bromide | Parallel N-alkylation |
| R¹ (N-substituent) | Aldehydes | Formaldehyde, Acetaldehyde, Benzaldehyde | Parallel Reductive Amination |
| R² (Aromatic substituent) | Substituted Benzyl Halides | 2,4-dichlorobenzyl bromide, 2-fluorobenzyl bromide | Parallel Grignard reaction with 3-pyrrolidinone |
| R² (Aromatic substituent) | Arylboronic Acids | 4-methoxyphenylboronic acid, 3-pyridylboronic acid | Suzuki coupling on a bromo-functionalized scaffold |
| R³ (C3-substituent) | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | Parallel Esterification |
| R³ (C3-substituent) | Alkyl Halides | Methyl iodide, Benzyl bromide | Parallel Etherification |
Advanced Spectroscopic and Analytical Characterization Techniques for 3 2 Chlorobenzyl Pyrrolidin 3 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis of 3-(2-Chlorobenzyl)pyrrolidin-3-ol
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational preferences of this compound. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of proton and carbon signals. core.ac.uk
The pyrrolidine (B122466) ring of the molecule can adopt various conformations, and the relative stereochemistry of the substituents significantly influences which conformation is preferred. frontiersin.org The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides crucial distance constraints between protons, which helps in deducing the relative orientation of the substituents and the puckering of the pyrrolidine ring. ipb.ptmdpi.com For instance, strong NOE correlations between specific protons can indicate their spatial proximity, thereby defining the stereochemical arrangement. ipb.pt Computational modeling, often used in conjunction with NMR data, can help to identify the most stable conformers and their relative populations in solution. researchgate.net
Key NMR Data for Conformational Analysis:
| NMR Parameter | Information Gained |
| ¹H Chemical Shifts | Provides information about the electronic environment of each proton. |
| ¹³C Chemical Shifts | Offers insights into the carbon skeleton and the nature of attached functional groups. ipb.pt |
| J-Coupling Constants | Reveals through-bond connectivity and dihedral angles, which are critical for determining ring conformation. |
| Nuclear Overhauser Effect (NOE) | Indicates through-space proximity between nuclei, essential for stereochemical assignment. ipb.pt |
Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Metabolite Identification of this compound
Tandem mass spectrometry (MS/MS) is a powerful tool for analyzing the fragmentation pathways of this compound and identifying its potential metabolites. nih.gov By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.
The fragmentation of related structures, such as (E)-3-(dimethylamino)-1-arylprop-2-en-1-ones, often involves the loss of small neutral molecules and specific side chains, providing clues to the structure of the parent ion. nih.govmiamioh.edu For this compound, expected fragmentation pathways could include the loss of a water molecule from the tertiary alcohol, cleavage of the bond between the pyrrolidine ring and the chlorobenzyl group, and fragmentation of the pyrrolidine ring itself. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of fragment ions, which aids in deducing their elemental composition. ijpras.com
In metabolite identification studies, the comparison of the MS/MS spectra of the parent compound with those of potential metabolites found in biological matrices is crucial. nih.govijpras.com Common metabolic transformations include hydroxylation, N-dealkylation, and glucuronidation. nih.gov The identification of metabolites is often facilitated by automated software that can predict and match fragmentation patterns. nih.govscienceopen.com
Predicted Fragmentation and Metabolites:
| Process | Description | Expected m/z Shift |
| Dehydration | Loss of a water molecule from the tertiary alcohol. | -18 |
| Benzyl (B1604629) Cleavage | Cleavage of the C-C bond connecting the pyrrolidine and chlorobenzyl moieties. | Varies based on charge retention |
| Ring Opening | Fragmentation of the pyrrolidine ring. | Multiple possible fragments |
| Hydroxylation | Addition of a hydroxyl group (Phase I metabolism). nih.gov | +16 |
| Glucuronidation | Conjugation with glucuronic acid (Phase II metabolism). nih.gov | +176 |
X-Ray Diffraction Analysis for Solid-State Structure Elucidation of this compound
X-ray diffraction analysis of a single crystal of this compound provides the most definitive evidence of its solid-state structure, including bond lengths, bond angles, and the absolute configuration of chiral centers. tricliniclabs.com This technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystalline lattice. tricliniclabs.com
The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined with high precision. tricliniclabs.comresearchgate.net For a chiral molecule like this compound, successful crystallization of a single enantiomer allows for the unambiguous determination of its absolute stereochemistry. The analysis of the crystal packing can also reveal information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state assembly. nih.gov
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding in this compound
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly sensitive to the molecular structure and intermolecular interactions of this compound. researchgate.netpitt.edu These techniques probe the vibrational modes of the molecule, which are influenced by factors such as bond strengths, molecular geometry, and hydrogen bonding. elsevierpure.com
The hydroxyl group and the nitrogen atom in the pyrrolidine ring are capable of participating in hydrogen bonding, both intramolecularly and intermolecularly. nih.gov These interactions lead to characteristic shifts in the vibrational frequencies of the involved functional groups. For instance, the O-H stretching frequency in the IR spectrum is typically broad and shifted to lower wavenumbers when involved in hydrogen bonding. mdpi.comnih.gov By comparing the spectra of the compound in different states (e.g., solid vs. dilute solution), the nature and extent of hydrogen bonding can be investigated. researchgate.net Quantum chemical calculations are often employed to simulate the vibrational spectra and aid in the assignment of observed bands to specific vibrational modes. nih.govmdpi.com
Characteristic Vibrational Modes:
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| O-H (alcohol) | Stretching (H-bonded) | 3200-3600 |
| N-H (pyrrolidine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C-Cl | Stretching | 600-800 |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Chiral this compound Isomers
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive method for determining the absolute configuration of chiral molecules like this compound. researchgate.net These techniques measure the differential interaction of left and right circularly polarized light with a chiral sample. wikipedia.orgrsc.org
The resulting CD or ORD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. slideshare.netslideshare.net The sign and magnitude of the Cotton effect, a characteristic feature in ORD and CD spectra near an absorption band, can often be correlated with the absolute configuration of the molecule. slideshare.net For complex molecules, empirical rules or comparison with the spectra of structurally related compounds of known configuration can be used for assignment. wordpress.comrsc.org In more rigorous approaches, theoretical calculations of the chiroptical spectra for different possible stereoisomers are performed and compared with the experimental data to establish the absolute configuration. nih.gov
The application of chiroptical probes, where an achiral chromophore is attached to the chiral molecule, can also be employed to induce a strong and predictable CD signal, further aiding in the stereochemical assignment. nih.gov
Potential Applications and Future Research Directions of 3 2 Chlorobenzyl Pyrrolidin 3 Ol in Chemical Biology and Materials Science
Development of 3-(2-Chlorobenzyl)pyrrolidin-3-ol as Chemical Probes for Biological Pathway Interrogation (non-therapeutic)
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function within a biological system. The pyrrolidine (B122466) scaffold is a common feature in molecules designed for biological activity. nih.gov For instance, various pyrrolidine derivatives have been developed as potent and selective agonists for adrenergic receptors and as inhibitors for enzymes like beta-secretase 1 (BACE1). nih.gov
The structure of This compound suggests its potential as a scaffold for new chemical probes. The tertiary alcohol and the secondary amine of the pyrrolidine ring can serve as key interaction points with biological macromolecules. The 2-chlorobenzyl group provides a lipophilic and sterically defined substituent that can influence binding affinity and selectivity for a target protein.
Future research in this area would involve:
Synthesis of Enantiomerically Pure Forms: As the C3 carbon is a stereocenter, the synthesis of the individual (R)- and (S)-enantiomers of This compound would be crucial. The different spatial arrangements of the substituents can lead to significantly different interactions with chiral biological targets like proteins. nih.gov
Target Identification and Validation: Screening the compound against various classes of proteins (e.g., kinases, G-protein coupled receptors, proteases) could identify potential biological targets.
Structural Modification: The pyrrolidine nitrogen could be functionalized with reporter tags, such as fluorescent dyes or biotin, to facilitate the detection and isolation of target proteins. The aromatic ring of the benzyl (B1604629) group could also be modified to fine-tune binding properties or to introduce photo-crosslinking groups for covalent labeling of the target.
Integration of this compound into Advanced Functional Materials (e.g., Polymers, Nanomaterials)
The incorporation of specific molecular motifs into polymers and nanomaterials can imbue them with novel functions. Porous organic polymers (POPs) containing chiral pyrrolidine units have been developed for applications in heterogeneous catalysis. rsc.org The properties of such materials are highly dependent on the structure of the monomeric building blocks.
This compound could serve as a functional monomer for the creation of advanced materials:
Chiral Polymers: Polymerization of derivatives of This compound could lead to chiral polymers. The pendant pyrrolidinol units could act as recognition sites for chiral molecules, making these materials potentially useful for enantioselective separations or as sensors for chiral analytes. The hydroxyl group or the secondary amine could be used as points of attachment for polymerization.
Surface Modification of Nanomaterials: The compound could be grafted onto the surface of nanomaterials like silica (B1680970) nanoparticles or gold nanoparticles. The pyrrolidine moiety could provide a hydrophilic and biocompatible coating, while the 2-chlorobenzyl group could modulate the surface properties or interact with other molecules. Such functionalized nanomaterials could have applications in drug delivery or bioimaging.
Research in this direction would require the development of synthetic methods to incorporate This compound into polymer chains or onto nanoparticle surfaces and a thorough characterization of the resulting materials' properties, such as porosity, thermal stability, and chiral recognition capabilities.
Catalytic Applications of this compound as a Ligand or Organocatalyst
The field of asymmetric organocatalysis has been revolutionized by the use of chiral pyrrolidine derivatives, with proline and its analogs being among the most successful catalysts. nih.govnih.gov These catalysts operate by forming transient covalent intermediates (enamines or iminium ions) with substrates, thereby controlling the stereochemical outcome of the reaction. mdpi.com Diarylprolinol silyl (B83357) ethers, for example, are highly effective organocatalysts for a wide range of asymmetric transformations. nih.gov
This compound possesses the core structural elements of a potential organocatalyst or a chiral ligand for metal-based catalysis:
Organocatalysis: The secondary amine of the pyrrolidine ring is a key feature for enamine/iminium catalysis. The tertiary alcohol at the C3 position and the bulky 2-chlorobenzyl group would create a specific chiral environment around the catalytic center, potentially influencing the stereoselectivity of reactions like aldol (B89426) or Michael additions. The steric hindrance from the ortho-substituted benzyl group could play a significant role in shielding one face of the reactive intermediate. nih.gov
Chiral Ligand: The nitrogen and oxygen atoms of This compound can act as donor atoms to coordinate with metal centers. nih.gov Such metal complexes could function as chiral Lewis acid catalysts. The design of effective chiral ligands is a cornerstone of asymmetric metal catalysis, and the rigid, sterically defined structure of this compound makes it an interesting candidate. nih.govmdpi.com
To explore this potential, researchers would need to synthesize the enantiomerically pure compound and test its catalytic activity and stereoselectivity in a variety of benchmark organic reactions. A systematic study of how the 2-chloro substituent influences the catalytic outcome compared to other substituted benzyl groups would provide valuable insights for catalyst design.
Exploration of this compound in Chemosensory Systems and Analytical Devices
Chemosensors are devices that use a chemical-to-signal transduction mechanism to detect specific analytes. Fluorescent chemosensors, for example, exhibit a change in their fluorescence properties upon binding to a target molecule or ion. nih.gov The design of these sensors often relies on a scaffold that can be easily functionalized with both a binding site for the analyte and a signaling unit (fluorophore).
The This compound scaffold could be a building block for novel chemosensors:
Analyte Binding: The pyrrolidine ring, with its nitrogen and oxygen atoms, can provide a binding pocket for various analytes, including metal ions or small organic molecules. The 2-chlorobenzyl group can be tailored to enhance binding selectivity through steric and electronic interactions.
Integration with Signaling Units: The scaffold can be chemically modified to incorporate a fluorophore. For instance, a fluorescent group could be attached to the pyrrolidine nitrogen. The binding of an analyte to the pyrrolidinol moiety could then induce a conformational change in the molecule, altering the environment of the fluorophore and leading to a detectable change in the fluorescence signal.
Future work in this area would involve the design and synthesis of derivatives of This compound appended with various signaling units and the evaluation of their response to a range of analytes to determine their sensitivity and selectivity.
Emerging Research Frontiers and Future Prospects for 3 2 Chlorobenzyl Pyrrolidin 3 Ol
Integration of Artificial Intelligence and Machine Learning in 3-(2-Chlorobenzyl)pyrrolidin-3-ol Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, offering powerful tools for prediction, optimization, and discovery. researchgate.net In recent years, AI has been increasingly applied to various aspects of chemistry, from drug design to synthesis planning. nih.govnih.gov For a specific molecule like this compound, these technologies have the potential to significantly accelerate research and development.
The integration of AI also extends to understanding the compound's mechanism of action. By analyzing its structure, AI models can predict how this compound might interact with biological macromolecules, such as proteins, providing insights into its potential therapeutic applications. nih.gov
| AI/ML Application Area | Potential Impact on this compound Research | Specific Techniques |
|---|---|---|
| Property Prediction | Forecasting of physicochemical properties (e.g., solubility, pKa) and biological activities. researchgate.net | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs). nih.gov |
| Synthesis Planning | Design of efficient and novel synthetic routes. optimlpse.co.uk | Computer-Aided Synthesis Planning (CASP), Reinforcement Learning. nih.gov |
| De Novo Design | Generation of novel derivatives of this compound with improved properties. | Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs). nih.gov |
| Mechanism of Action | Predicting interactions with biological targets to understand its pharmacological profile. nih.gov | Molecular Docking Simulations, Protein Structure Prediction. mdpi.com |
Multidisciplinary Approaches to Understanding the Reactivity and Selectivity of this compound
A comprehensive understanding of the chemical behavior of this compound requires a multidisciplinary approach that integrates expertise from various scientific fields. The inherent three-dimensionality of the pyrrolidine (B122466) scaffold offers a unique platform for exploring chemical space, and understanding its reactivity and selectivity is crucial for designing new functional molecules. nih.gov
Computational chemistry, particularly through methods like Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure and reaction mechanisms at an atomic level. researchgate.net These theoretical calculations can help rationalize observed reactivity and predict the outcomes of chemical transformations, guiding the design of more selective synthetic methods.
Combining computational studies with advanced analytical techniques is essential. For instance, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can elucidate the precise three-dimensional structure of this compound and its derivatives. This structural information is vital for understanding how the molecule interacts with its environment and with other molecules.
Furthermore, collaboration with chemical biologists can help to probe the interactions of this compound in biological systems. By designing and synthesizing molecular probes based on its structure, researchers can identify its cellular targets and pathways, which is a critical step in the development of new therapeutic agents.
The field of materials science also offers exciting avenues for research. The unique properties of this compound could be harnessed in the development of new materials, such as polymers or functional coatings. A multidisciplinary team could explore the incorporation of this pyrrolidinol derivative into larger molecular architectures to create materials with novel optical, electronic, or mechanical properties.
| Collaborating Discipline | Contribution to Understanding this compound | Key Methodologies |
|---|---|---|
| Computational Chemistry | Elucidation of reaction mechanisms and prediction of reactivity. researchgate.net | Density Functional Theory (DFT), Molecular Dynamics (MD) simulations. |
| Structural Biology | Determination of the three-dimensional structure and intermolecular interactions. | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy. mdpi.com |
| Chemical Biology | Investigation of biological activity and identification of cellular targets. | Design of chemical probes, cell-based assays. |
| Materials Science | Exploration of the potential for creating new functional materials. | Polymer synthesis, characterization of material properties. |
Challenges and Opportunities in the Academic Study of this compound
The academic pursuit of knowledge surrounding this compound presents both significant challenges and exciting opportunities for discovery. As a relatively specific and potentially novel compound, its study is emblematic of the broader challenges faced in modern chemical research.
One of the primary challenges is the development of efficient and stereoselective synthetic routes. The presence of a chiral center in this compound means that controlling its stereochemistry is crucial, as different stereoisomers can have vastly different biological activities. nih.gov Developing catalytic asymmetric methods for its synthesis is a significant synthetic challenge that, if overcome, could provide access to enantiomerically pure material for further study.
Another challenge lies in the limited availability of experimental data for this specific compound. This data scarcity can hamper the development of accurate predictive models using AI and machine learning, as these algorithms typically require large datasets for training. nih.gov Generating high-quality experimental data on the reactivity, properties, and biological activity of this compound is therefore a critical first step.
Despite these challenges, the academic study of this compound offers numerous opportunities. The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in approved drugs. researchgate.net This suggests that derivatives like this compound have a high potential for exhibiting interesting biological activity. Exploring its potential as an anticancer, antibacterial, or central nervous system-acting agent represents a significant opportunity. nih.gov
Furthermore, this compound can serve as a valuable building block in the synthesis of more complex molecules. Its functional groups—the hydroxyl and the secondary amine within the pyrrolidine ring—provide handles for further chemical modification, allowing for the creation of a diverse library of related compounds for screening and discovery.
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Development of stereoselective synthetic methods. | Discovery of novel catalytic systems for asymmetric synthesis. |
| Data Availability | Lack of extensive experimental data for training AI models. nih.gov | Generation of a foundational dataset to enable computational studies. |
| Biological Activity | Uncertainty of its pharmacological profile. | High potential for discovering new therapeutic applications due to the privileged pyrrolidine scaffold. researchgate.net |
| Chemical Utility | Potential for complex and unpredictable reactivity. | Use as a versatile building block for constructing more complex and diverse chemical libraries. |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-(2-Chlorobenzyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting pyrrolidin-3-ol with 2-chlorobenzyl chloride in the presence of a base (e.g., KCO) under anhydrous conditions at 60–80°C yields the product. Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrrolidin-3-ol to 2-chlorobenzyl chloride) and using aprotic solvents like DMF to enhance reactivity. Catalytic amounts of KI can improve substitution efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming the pyrrolidine ring substitution pattern and chlorobenzyl attachment. Infrared (IR) spectroscopy identifies hydroxyl (3200–3500 cm) and C-Cl (600–800 cm) stretches. Mass spectrometry (HRMS) validates molecular weight (CHClNO, exact mass: 211.0764 g/mol). Chiral HPLC or polarimetry is required to assess stereochemical purity if asymmetric synthesis is employed .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its interaction with biological targets?
- Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) is used to isolate (R)- and (S)-enantiomers. Biological activity differences are assessed via receptor-binding assays (e.g., radioligand displacement) or enzyme inhibition studies. For example, molecular docking simulations (using software like AutoDock Vina) can predict binding affinities to targets such as neurotransmitter receptors, where the hydroxyl group’s spatial orientation may alter hydrogen-bonding interactions .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Strategies include:
- Purity Validation : Use HPLC-MS to confirm compound integrity (>98% purity).
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines).
- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., replacing the chlorobenzyl group with fluorobenzyl) and compare activities in parallel assays. Statistical tools (e.g., ANOVA) quantify significance .
Q. How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?
- Methodological Answer :
- In Vitro : Treat macrophage cells (e.g., RAW 264.7) with LPS to induce inflammation. Measure TNF-α/IL-6 levels via ELISA after compound exposure (1–100 µM). Include controls (e.g., dexamethasone) and cytotoxicity assays (MTT).
- In Vivo : Use a murine carrageenan-induced paw edema model. Administer the compound orally (10–50 mg/kg) and compare edema reduction to vehicle controls. Histopathology and cytokine profiling validate mechanistic insights .
Data Analysis & Mechanistic Studies
Q. What computational methods are suitable for predicting the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s Metabolizer or ADMET Predictor to simulate Phase I (oxidation via CYP450 enzymes) and Phase II (glucuronidation) metabolism.
- Fragmentation Patterns : Compare HRMS data with predicted metabolites (e.g., hydroxylated or dechlorinated derivatives).
- Experimental Validation : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
Q. How can researchers address low solubility of this compound in aqueous assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
